![molecular formula C34H36F3N5O5 B607482 Flurdihydroergotamine CAS No. 1416417-27-0](/img/structure/B607482.png)
Flurdihydroergotamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Flurdihydroergotamine is a serotonin 5HT1 receptor agonist used as an antimigraine drug.
科学研究应用
Migraine Treatment
Flurdihydroergotamine is primarily indicated for the acute treatment of migraine attacks. Its efficacy is attributed to its ability to constrict dilated intracranial blood vessels and inhibit the release of pro-inflammatory neuropeptides.
- Efficacy : Clinical studies have demonstrated that this compound provides significant pain relief in patients suffering from moderate to severe migraines. A double-blind, placebo-controlled trial indicated that 70% of patients experienced headache resolution within four hours of administration .
- Administration Routes : this compound can be administered intranasally, which offers a non-invasive alternative to intravenous or oral routes. This method has shown improved bioavailability compared to traditional formulations .
Cluster Headaches
This compound has also been investigated for treating cluster headaches, a condition characterized by severe unilateral pain.
- Outcomes : A retrospective study on outpatient intravenous administration of dihydroergotamine (which includes this compound) reported complete resolution of pain in 63% of cases after one month . The treatment was more effective for episodic cluster headaches than for chronic forms.
Safety and Tolerability
The safety profile of this compound is generally favorable, although it is contraindicated in patients with ischemic heart disease due to potential vasospastic effects. Common side effects include nausea and transient chest pain, which are typically mild .
Comparative Efficacy
Study | Population | Efficacy Rate | Administration Route | Side Effects |
---|---|---|---|---|
Study 1 | Migraine | 70% headache resolution at 4 hours | Intranasal | Mild nausea |
Study 2 | Cluster Headache | 63% complete resolution after 1 month | Intravenous | Chest pain |
Case Studies Highlighting Efficacy
Several case studies have documented the therapeutic potential of this compound:
- Case Study on Migraines : A patient cohort treated with intranasal this compound reported significant improvements in pain severity and functional ability within 30 minutes post-administration .
- Case Study on Cluster Headaches : Patients receiving outpatient intravenous this compound showed rapid onset relief, with many achieving sustained remission from chronic cluster headaches .
属性
CAS 编号 |
1416417-27-0 |
---|---|
分子式 |
C34H36F3N5O5 |
分子量 |
651.6872 |
IUPAC 名称 |
(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-5-(trifluoromethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C34H36F3N5O5/c1-32(31(45)42-25(14-18-8-4-3-5-9-18)30(44)41-13-7-12-26(41)34(42,46)47-32)39-29(43)19-15-21-20-10-6-11-23-27(20)22(16-24(21)40(2)17-19)28(38-23)33(35,36)37/h3-6,8-11,19,21,24-26,38,46H,7,12-17H2,1-2H3,(H,39,43)/t19-,21-,24-,25+,26+,32-,34+/m1/s1 |
InChI 键 |
FNVRIGFDIUORGI-XEMULFGESA-N |
SMILES |
CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=C(NC8=CC=CC6=C78)C(F)(F)F)N(C5)C |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Flurdihydroergotamine |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。